

Application Note: Comprehensive Analytical Characterization of 1-(Methylsulfonyl)piperidin-4-amine

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Compound of Interest

Compound Name:	1-(Methylsulfonyl)piperidin-4-amine
CAS No.:	402927-97-3
Cat. No.:	B1280446

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Introduction

1-(Methylsulfonyl)piperidin-4-amine is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.^[1] Its structure, featuring a piperidine ring, a primary amine, and a methylsulfonyl group, makes it a versatile scaffold for developing compounds targeting a range of biological targets.^[1]

Given its role in drug discovery and development, ensuring the identity, purity, and stability of this intermediate is of paramount importance. A multi-technique analytical approach is essential for a comprehensive characterization that meets rigorous quality standards. This application note provides a detailed guide to the essential analytical methods for the characterization of **1-(Methylsulfonyl)piperidin-4-amine**, offering both theoretical insights and practical, field-proven protocols. The methodologies described herein are designed to be self-validating, ensuring robust and reliable results.

Physicochemical Properties & Structure

A foundational understanding of the molecule's basic properties is the first step in any analytical workflow.

Property	Value	Source
IUPAC Name	1-methylsulfonylpiperidin-4-amine	[2]
CAS Number	402927-97-3	[2]
Molecular Formula	C ₆ H ₁₄ N ₂ O ₂ S	[3]
Molecular Weight	178.25 g/mol	[3]
Appearance	Solid	[3]
SMILES	<chem>CS(=O)(=O)N1CCC(N)CC1</chem>	[2][3]
InChI Key	FLQSRSQNICPZIH-UHFFFAOYSA-N	[2][3]

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and identifying any related impurities.

Causality Behind Experimental Choices

A significant challenge in the HPLC analysis of **1-(Methylsulfonyl)piperidin-4-amine** is its lack of a strong ultraviolet (UV) chromophore, rendering standard UV detection ineffective.

Furthermore, its polar nature leads to poor retention on traditional reversed-phase columns. To overcome these issues, this protocol employs two key strategies:

- **Charged Aerosol Detection (CAD):** A universal detector that provides a response proportional to the mass of the analyte, independent of its optical properties.
- **Ion-Pairing Chromatography:** The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase. The HFBA pairs with the basic amine, forming a neutral,

more hydrophobic complex that exhibits significantly improved retention on a C18 column.[4]

Experimental Protocol: Purity Determination by HPLC-CAD

This protocol is designed to provide a robust and sensitive method for quantifying the purity of **1-(Methylsulfonyl)piperidin-4-amine**.

System Suitability: Before sample analysis, a system suitability standard (a solution of the reference standard) must be run. Key criteria include:

- Tailing Factor: Must be between 0.8 and 1.5.
- Theoretical Plates: Must be >2000.
- Relative Standard Deviation (RSD) of replicate injections: Must be $\leq 2.0\%$.

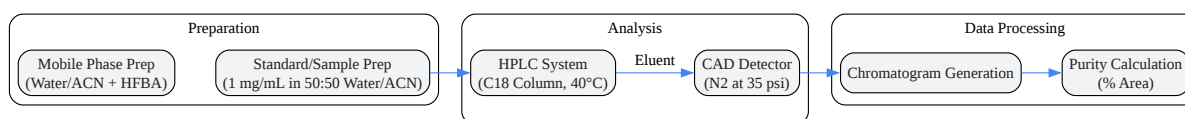
Methodology:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% (v/v) Heptafluorobutyric Acid (HFBA) in deionized water.
 - Mobile Phase B: 0.1% (v/v) HFBA in acetonitrile.
 - Filter both phases through a 0.45 μm filter before use.
- Standard Preparation: Accurately weigh approximately 10 mg of **1-(Methylsulfonyl)piperidin-4-amine** reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
- Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard using the same diluent.
- Chromatographic Conditions:

Parameter	Condition
Column	Atlantis C18, 150 x 4.6 mm, 3.5 µm (or equivalent)[4]
Mobile Phase	Isocratic: 90% Mobile Phase A, 10% Mobile Phase B[4]
Flow Rate	1.0 mL/min[4]
Column Temperature	40°C[4]
Injection Volume	10 µL
Detector	Charged Aerosol Detector (CAD)
CAD Gas Pressure	35 psi (Nitrogen)[4]

| Run Time | 15 minutes |

- Data Analysis: Calculate the area percent purity of the main peak relative to all other peaks in the chromatogram.



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Caption: HPLC-CAD analytical workflow for purity analysis.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is required for the unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ^1H and ^{13}C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, serving as the definitive method for structural identification.

Expected Spectral Features:

- ^1H NMR:
 - A singlet around 2.8-3.0 ppm corresponding to the three protons of the methylsulfonyl ($\text{CH}_3\text{-SO}_2$) group.
 - Complex multiplets for the piperidine ring protons. The axial and equatorial protons will have different chemical shifts and coupling patterns. Protons adjacent to the nitrogen (positions 2 and 6) would appear further downfield (e.g., 3.5-3.8 ppm) compared to those at positions 3 and 5.
 - A signal for the proton at position 4, attached to the same carbon as the amine group.
 - A broad singlet for the amine ($-\text{NH}_2$) protons, which may exchange with residual water in the solvent.
- ^{13}C NMR:
 - A signal for the methylsulfonyl carbon around 35-40 ppm.
 - Distinct signals for the carbons of the piperidine ring. The carbons at positions 2 and 6 will be equivalent, as will the carbons at 3 and 5. The carbon at position 4 will have a unique chemical shift.

Protocol: NMR Sample Preparation

- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Acquire ^1H and ^{13}C spectra on a 400 MHz or higher spectrometer.

Mass Spectrometry (MS)

Principle: Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is an ideal soft ionization technique for this molecule, which can be readily protonated.

Expected Data: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule $[\text{M}+\text{H}]^+$.

- Calculated Exact Mass of $\text{C}_6\text{H}_{15}\text{N}_2\text{O}_2\text{S}^+$ ($[\text{M}+\text{H}]^+$): 179.0854
- Observed m/z : ~ 179.1 ^[5]

Protocol: Direct Infusion ESI-MS

- Prepare a dilute solution of the sample ($\sim 10 \mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile/water (50:50).
- Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L/min}$.
- Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

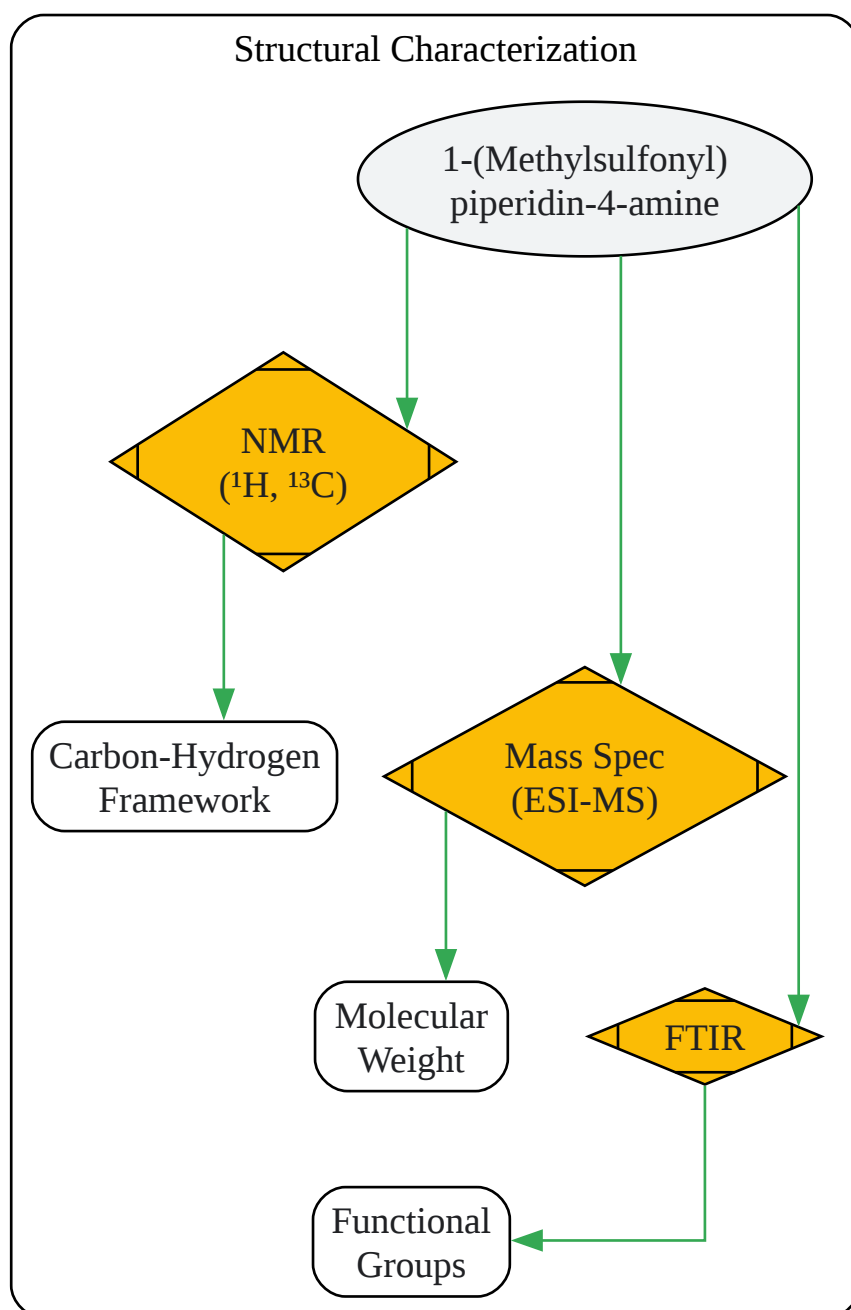
Expected Absorption Bands:

- N-H Stretch: A medium to weak absorption band (or a doublet) in the region of 3300-3500 cm^{-1} corresponding to the primary amine.
- C-H Stretch: Sharp peaks between 2850-3000 cm^{-1} from the aliphatic C-H bonds of the piperidine and methyl groups.

- S=O Stretch: Two strong, characteristic absorption bands for the sulfonyl group (asymmetric and symmetric stretching) located at approximately 1350-1300 cm^{-1} and 1160-1120 cm^{-1} .^[6] The exact position can provide insight into the molecular environment.
- C-N Stretch: Bands in the fingerprint region (1000-1250 cm^{-1}) associated with C-N stretching.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Ensure the ATR crystal is clean by taking a background spectrum of air.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact.
- Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .



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Caption: Complementary spectroscopic techniques for structure confirmation.

Thermal Analysis for Stability Assessment

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for evaluating the thermal stability, melting point, and

decomposition profile of a substance.[7] This information is vital for determining appropriate storage conditions and for downstream formulation processes.

Principle:

- TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to detect the presence of residual solvents or water.
- DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events like melting (endotherm) and decomposition (exotherm).[8]

Expected Results:

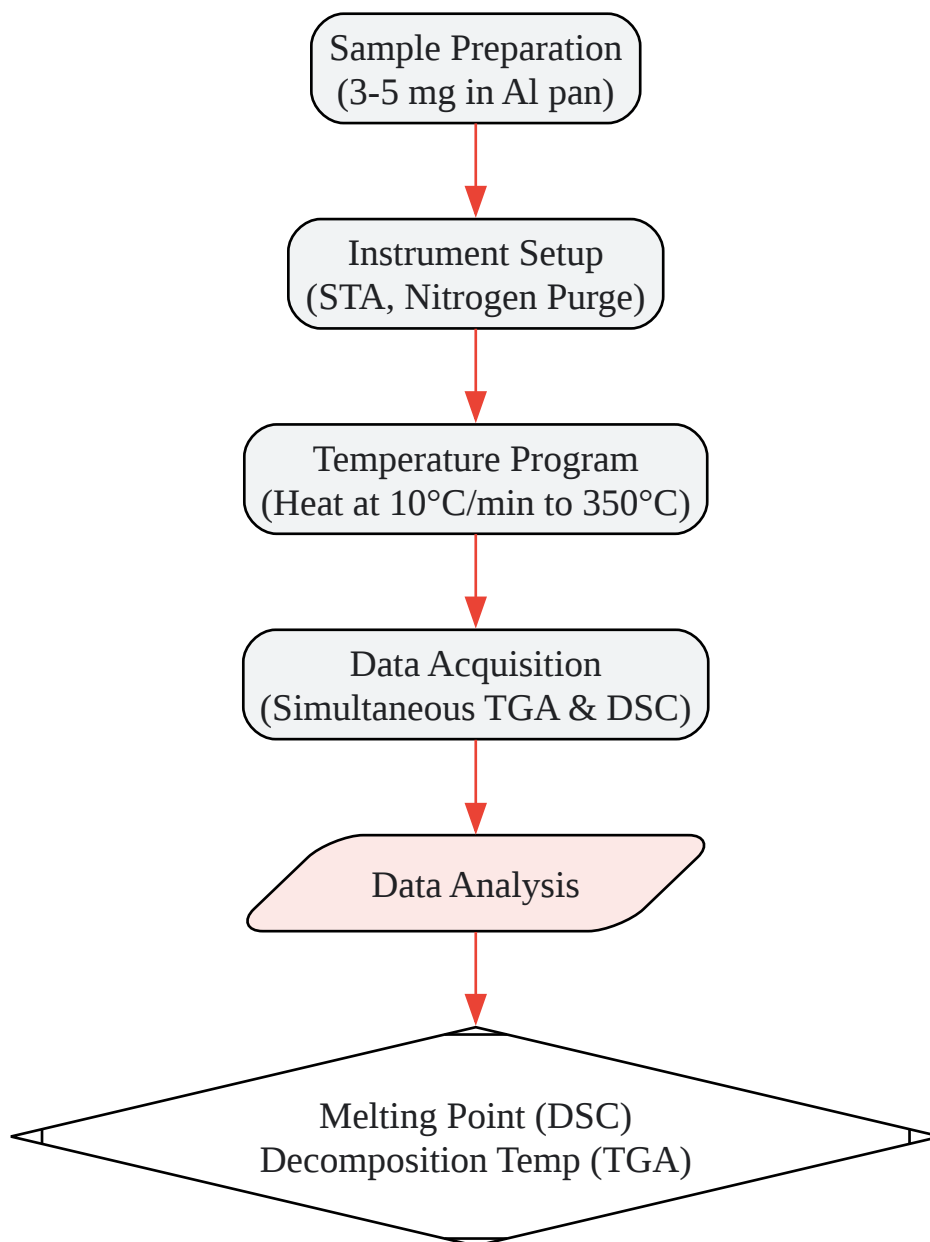
- DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid.
- TGA: A stable baseline with no significant mass loss until the temperature reaches the decomposition point, at which a sharp decrease in mass will be observed.

Protocol: Simultaneous TGA-DSC Analysis

Methodology:

- Calibrate the TGA balance and the DSC temperature and heat flow using appropriate standards (e.g., indium for temperature).
- Accurately weigh 3-5 mg of the sample into an aluminum pan.
- Place the pan in the simultaneous TGA-DSC analyzer. Use an empty aluminum pan as the reference.
- Heat the sample under a dry nitrogen atmosphere (flow rate of 30-50 mL/min).
- Apply a temperature program with a heating rate of 10°C/min from 30°C to 350°C.[9]
- Record the mass loss (TGA) and differential heat flow (DSC) simultaneously.

- Analyze the resulting curves to determine the melting point (DSC peak onset) and decomposition temperature (TGA onset of mass loss).



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Caption: Workflow for simultaneous TGA-DSC thermal analysis.

Data Summary & Conclusion

The combination of chromatographic, spectroscopic, and thermal techniques provides a comprehensive and robust analytical profile for **1-(Methylsulfonyl)piperidin-4-amine**. Each method yields orthogonal data that, when combined, confirms the identity, purity, and stability of the material with a high degree of confidence.

Analytical Technique	Parameter Measured	Expected Result
HPLC-CAD	Chemical Purity	>98% (typical)
¹ H & ¹³ C NMR	Molecular Structure	Spectra consistent with the assigned structure
ESI-MS	Molecular Weight	[M+H] ⁺ at m/z ≈ 179.1
FTIR	Functional Groups	Characteristic bands for N-H, C-H, and S=O
TGA/DSC	Thermal Properties	Sharp melting endotherm; clear decomposition onset

This multi-faceted approach ensures that **1-(Methylsulfonyl)piperidin-4-amine** meets the stringent quality requirements for its use in pharmaceutical research and development, providing a solid foundation for the synthesis of new chemical entities.

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